8-Bromo-2-chloro-3-iodoquinoline

Overview

Description

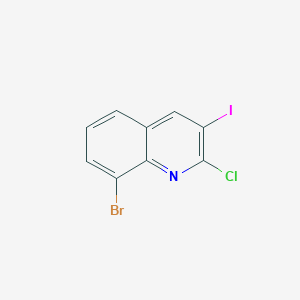

8-Bromo-2-chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the quinoline ring, which can impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with bromine, chlorine, and iodine under controlled conditions. For instance, the bromination of quinoline can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and iodination can follow similar procedures using appropriate halogenating agents like thionyl chloride and iodine monochloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-3-iodoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide can be used under mild conditions.

Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride can facilitate these reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-2-chloro-3-iodoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

8-Bromo-2-chloro-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

- 8-Bromoquinoline

- 2-Chloroquinoline

- 3-Iodoquinoline

These compounds share a similar quinoline backbone but differ in the type and position of halogen substituents. The unique combination of bromine, chlorine, and iodine in this compound can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

8-Bromo-2-chloro-3-iodoquinoline is a halogenated quinoline derivative with the molecular formula C₉H₄BrClIN. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of bromine, chlorine, and iodine substituents contributes to its distinct chemical reactivity and biological effects.

The compound's structure allows it to undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Oxidation and Reduction : It can be transformed into different derivatives under specific conditions.

- Coupling Reactions : Participates in reactions like Suzuki-Miyaura and Heck reactions to synthesize more complex structures.

In biological systems, this compound interacts with molecular targets such as enzymes and receptors, modulating their activity. Its halogen substituents enhance binding affinity and specificity towards these targets, potentially influencing cellular pathways related to metabolism, proliferation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing efficacy that suggests potential as a therapeutic agent in treating infections. The compound's ability to inhibit microbial growth may be linked to its interaction with essential microbial enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For example, it influences the expression of genes involved in the apoptotic process and cell cycle regulation, leading to reduced cell viability in tumor models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other halogenated quinoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Bromoquinoline | C₉H₆BrN | Lacks chlorine and iodine; less reactive |

| 2-Chloroquinoline | C₉H₆ClN | Lacks bromine and iodine; different reactivity |

| 3-Iodoquinoline | C₉H₆IN | Lacks chlorine; distinct chemical behavior |

| 2-Chloro-3-iodoquinoline | C₉H₅ClIN | Similar halogenation but fewer substituents |

The combination of halogens in this compound enhances its biological activity compared to these related compounds, making it a valuable candidate for further pharmacological exploration.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the effectiveness against specific bacterial strains.

- Findings : The compound demonstrated inhibition zones comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Study on Cancer Cell Lines :

- Objective : Assess cytotoxic effects on various cancer cell lines.

- Findings : Treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

Properties

IUPAC Name |

8-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPZLXEIPSUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.